Cas no 19913-01-0 (Futoenone)
Futoenone structure
Product Name:Futoenone
CAS No:19913-01-0
MF:C20H20O5
MW:340.369806289673
CID:1080805
PubChem ID:9819306
Update Time:2025-04-20
Futoenone Chemical and Physical Properties
Names and Identifiers
-
- Futoenone
- (2S,4S,5R,5aS)-4-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methanobenzo[b]oxepin-8-one
- (2alpha,4alpha,5beta,5aalpha)-(-)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- [ "" ]
- OAS 1136
- (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
- SCHEMBL3468519
- CHEBI:132647
- HY-N3914
- BDBM50213210
- CS-0024447
- (-)-Futoenone
- (2R,4R,5S,5aR)-rel-(-)-4-(1,3-benzodioxol-5-yl)-2,3,4,5- tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-benzoepin-8-one
- CHEMBL295191
- DTXSID201107665
- (2S,4S,5R,5aS)-4-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methano-1-benzoxepin-8-one
- 19913-01-0
- (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- AKOS032949051
- SXHVHWXETMBKPP-KXXATPMCSA-N
- DA-73593
-
- Inchi: 1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
- InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
- SMILES: O1C2=CC(C(=C[C@]32C[C@@H]1C[C@H](C1=CC=C2C(=C1)OCO2)[C@H]3C)OC)=O
Computed Properties
- Exact Mass: 340.13100
- Monoisotopic Mass: 340.13107373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 197 ºC
- Boiling Point: 522.6±50.0 °C at 760 mmHg
- Flash Point: 231.5±30.2 °C
- Solubility: Almost insoluble (0.088 g/l) (25 º C),
- PSA: 53.99000
- LogP: 3.31090
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Futoenone Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD298882)
Futoenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5 mg |
Futoenone |
19913-01-0 | 5mg |
¥5280.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4088-1 mg |
Futoenone |
19913-01-0 | 1mg |
¥2675.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5mg |
Futoenone |
19913-01-0 | ,96.5% | 5mg |
¥5280.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4088-5mg |
Futoenone |
19913-01-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN4088-5 mg |
Futoenone |
19913-01-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN4088-1 mL * 10 mM (in DMSO) |
Futoenone |
19913-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4088-1 ml * 10 mm |
Futoenone |
19913-01-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AE97261-5mg |
Futoenone |
19913-01-0 | 96.5% | 5mg |
$660.00 | 2024-04-20 |
Futoenone Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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